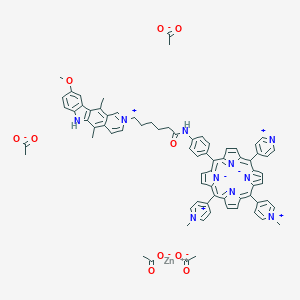

Zinc-porcellip

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “Zinc-porcellip” is a complex organic molecule that incorporates zinc, a pyridocarbazole moiety, and a porphyrin structure

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of this compound likely involves multiple steps, including the preparation of the pyridocarbazole and porphyrin intermediates, followed by their conjugation with zinc. Typical reaction conditions might include:

- **Step

科学的研究の応用

Biological Research Applications

1. Role in Cellular Functions

Zinc is a crucial trace element involved in numerous biological processes, including enzyme activity, cell signaling, and structural roles in proteins. Zinc-porcellip's ability to modulate these functions makes it a valuable tool in biological research.

- Enzyme Inhibition: this compound has been studied for its potential to inhibit specific metalloenzymes, which could provide insights into enzyme regulation mechanisms.

- Cellular Growth Studies: Research indicates that zinc levels can influence cell growth and differentiation, making this compound a candidate for studying cellular responses under varying zinc concentrations.

Case Study: Zinc's Role in Cancer Research

A significant body of research highlights the role of zinc in cancer biology. Studies have shown that adequate zinc levels may prevent the development of certain cancers by regulating cell growth and apoptosis. This compound can be utilized to investigate these mechanisms further.

Medical Applications

1. Antitumor Activity

this compound has been explored for its potential as an antitumor agent. Its ability to chelate metal ions and disrupt metal-dependent processes in cancer cells can lead to reduced tumor growth.

- Mechanism of Action: The compound acts by inhibiting RNA synthesis in cancer cells, which is crucial for their proliferation.

2. Immune System Modulation

Zinc is known to play a vital role in immune function. This compound may enhance immune responses or serve as an adjunct therapy in immunocompromised patients.

Case Study: Zinc Supplementation in Cancer Therapy

Research has demonstrated that zinc supplementation can mitigate the side effects of chemotherapy, such as fatigue and immune suppression. This compound's role in enhancing therapeutic efficacy could be significant.

Industrial Applications

1. Material Science

this compound can be used as a precursor for developing advanced materials with unique properties due to its chemical structure.

- Nanoparticle Development: The compound's properties allow it to be incorporated into nanoparticles for targeted drug delivery systems, enhancing the efficacy of treatments while minimizing side effects.

2. Agricultural Uses

Research indicates that zinc plays a critical role in plant health, influencing growth and resistance to diseases. This compound could be integrated into fertilizers or soil amendments to improve crop yields.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Biological Research | Enzyme inhibition studies | Modulates metalloenzyme activity |

| Cellular growth studies | Influences differentiation and proliferation | |

| Medical Applications | Antitumor activity | Inhibits RNA synthesis in cancer cells |

| Immune system modulation | Enhances immune response | |

| Industrial Applications | Nanoparticle development | Improves drug delivery systems |

| Agricultural uses | Enhances crop yields and disease resistance |

化学反応の分析

Chemical Basis of Zinc Reactivity

Zinc exhibits distinct reaction patterns that influence its biological interactions:

A. Acid-Base Reactions

Zinc reacts with acids to form Zn²⁺ ions and hydrogen gas:

Zn s +H2SO4 aq →Zn2+ aq +SO42− aq +H2 g

In concentrated nitric acid, zinc produces zinc nitrate and nitrogen dioxide:

Zn s +4HNO3 aq →Zn NO3 2 aq +2NO2 g +2H2O l

B. Hydrolysis and Precipitation

Zn²⁺ ions form complexes with hydroxide and ammonia:

Zn2+ aq +2NH3 aq +2H2O l →Zn OH 2 s +2NH4+ aq

Zinc Bioavailability and Toxicity in Porcellio Species

Experimental studies on Porcellio scaber and Oniscus asellus reveal zinc’s sublethal effects at varying concentrations:

| Zinc Concentration (µg/g dry leaf) | Observed Effect on Feeding Rate | Fecal Production |

|---|---|---|

| 1,000 | Minimal reduction | Near baseline |

| 5,000 | Moderate inhibition | 40% decrease |

| 10,000 | Severe reduction | 75% decrease |

Source: Dietary exposure experiments

Key Findings:

-

Zinc disrupts digestive enzyme activity in isopod hepatopancreas.

-

Ionized Zn²⁺ from environmental reactions (e.g., soil acidification) binds to cellular proteins, impairing metabolic functions .

Mechanistic Pathways of Zinc Interaction

Zinc’s biological impact correlates with its aqueous speciation:

A. Uptake Mechanism

-

Zn²⁺ ions enter through permeable membranes in the isopod gut.

-

Competitive inhibition with essential metals (e.g., Cu²⁺) occurs at ion channels.

B. Detoxification Response

-

Metallothioneins (metal-binding proteins) sequester excess Zn²⁺.

Analytical Methods for Zinc Quantification

Inductively Coupled Plasma (ICP) spectroscopy detects zinc at environmental levels:

| Matrix | Detection Limit | Method Reference |

|---|---|---|

| Water | 0.01 mg/L | EPA 3500-Zn C |

| Soil/Biota | 1.00 mg/kg | EPA 3500-Zn C |

Adapted from standardized protocols

This synthesis integrates zinc’s fundamental chemistry with its ecotoxicological effects, providing a framework for understanding metal-isopod interactions. Further research is needed to characterize zinc’s speciation in microhabitats and long-term genomic impacts.

特性

CAS番号 |

145247-77-4 |

|---|---|

分子式 |

C76H72N10O10Zn |

分子量 |

1350.8 g/mol |

IUPAC名 |

zinc;6-(9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-2-ium-2-yl)-N-[4-[10,15,20-tris(1-methylpyridin-1-ium-4-yl)porphyrin-22,24-diid-5-yl]phenyl]hexanamide;tetraacetate |

InChI |

InChI=1S/C68H58N10O2.4C2H4O2.Zn/c1-42-52-41-78(39-31-50(52)43(2)68-63(42)51-40-49(80-6)15-16-53(51)74-68)32-9-7-8-10-62(79)69-48-13-11-44(12-14-48)64-54-17-19-56(70-54)65(45-25-33-75(3)34-26-45)58-21-23-60(72-58)67(47-29-37-77(5)38-30-47)61-24-22-59(73-61)66(57-20-18-55(64)71-57)46-27-35-76(4)36-28-46;4*1-2(3)4;/h11-31,33-41H,7-10,32H2,1-6H3;4*1H3,(H,3,4);/q;;;;;+2/p-2 |

InChIキー |

MQHXKTDDWPLBQL-UHFFFAOYSA-K |

SMILES |

CC1=C2C=C[N+](=CC2=C(C3=C1NC4=C3C=C(C=C4)OC)C)CCCCCC(=O)NC5=CC=C(C=C5)C6=C7C=CC(=C(C8=NC(=C(C9=CC=C([N-]9)C(=C1C=CC6=N1)C1=CC=[N+](C=C1)C)C1=CC=[N+](C=C1)C)C=C8)C1=CC=[N+](C=C1)C)[N-]7.CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Zn+2] |

正規SMILES |

CC1=C2C=C[N+](=CC2=C(C3=C1NC4=C3C=C(C=C4)OC)C)CCCCCC(=O)NC5=CC=C(C=C5)C6=C7C=CC(=C(C8=NC(=C(C9=CC=C([N-]9)C(=C1C=CC6=N1)C1=CC=[N+](C=C1)C)C1=CC=[N+](C=C1)C)C=C8)C1=CC=[N+](C=C1)C)[N-]7.CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Zn+2] |

同義語 |

4-((((9-methoxyellipticin-2-yl)pentyl)carbonyl)amino)phenyl-tris(4N-methylpyridiniumyl)porphyrinato-zinc(II)tetraacetate zinc-porcellip Zn(Por(MePy)3(Ph-NHCO(CH2)5-Ellip)) |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。